molecular formula C18H18ClNO3 B8317675 Beta-[2-[(4-chlorophenyl)methylamino]-2-oxoethyl]benzenepropanoic acid

Beta-[2-[(4-chlorophenyl)methylamino]-2-oxoethyl]benzenepropanoic acid

Cat. No. B8317675
M. Wt: 331.8 g/mol
InChI Key: LZTCVBOTFNGCPQ-UHFFFAOYSA-N
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Patent
US05654316

Procedure details

3-Phenylglutaric anhydride (2.0 g) in CH2Cl2 (25 mL) at 0° C. was treated sequentially with 4-chloro-N-methylaniline (1.86 g), triethylamine (1.33 g) and N,N-dimethylaminopyridine (trace). The mixture was stirred at 0° C. for two hours then allowed to warm to room temperature and stirred for 12 hours. The reaction mixture was washed with 1N HCl (2×50 mL) and water (100 mL). The organic layers were dried over MgSO4, filtered and concentrated to afford the title compound (2.7 g).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
1.86 g
Type
reactant
Reaction Step One
Quantity
1.33 g
Type
reactant
Reaction Step One
[Compound]
Name
N,N-dimethylaminopyridine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]1([CH:7]2[CH2:13][C:12](=[O:14])[O:11][C:9](=[O:10])[CH2:8]2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[Cl:15][C:16]1[CH:23]=[CH:22][C:19](NC)=[CH:18][CH:17]=1.[CH2:24]([N:26](CC)CC)C>C(Cl)Cl>[Cl:15][C:16]1[CH:17]=[CH:18][C:19]([CH2:24][NH:26][C:12](=[O:14])[CH2:13][CH:7]([C:1]2[CH:2]=[CH:3][CH:4]=[CH:5][CH:6]=2)[CH2:8][C:9]([OH:11])=[O:10])=[CH:22][CH:23]=1

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
C1(=CC=CC=C1)C1CC(=O)OC(C1)=O
Name
Quantity
1.86 g
Type
reactant
Smiles
ClC1=CC=C(NC)C=C1
Name
Quantity
1.33 g
Type
reactant
Smiles
C(C)N(CC)CC
Name
N,N-dimethylaminopyridine
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
25 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at 0° C. for two hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to warm to room temperature
STIRRING
Type
STIRRING
Details
stirred for 12 hours
Duration
12 h
WASH
Type
WASH
Details
The reaction mixture was washed with 1N HCl (2×50 mL) and water (100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layers were dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
ClC1=CC=C(C=C1)CNC(CC(CC(=O)O)C1=CC=CC=C1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 2.7 g
YIELD: CALCULATEDPERCENTYIELD 77.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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